molecular formula C21H21N7O2 B2629727 1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924837-67-2

1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2629727
CAS No.: 924837-67-2
M. Wt: 403.446
InChI Key: FTNQAJYOCBAFRA-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites . This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-4-30-19-11-9-18(10-12-19)28-15(3)20(24-26-28)21(29)23-16-5-7-17(8-6-16)27-14(2)13-22-25-27/h5-13H,4H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNQAJYOCBAFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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